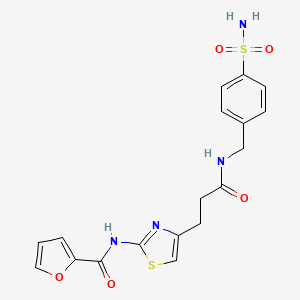

N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 3-oxo-3-((4-sulfamoylbenzyl)amino)propyl chain and a furan-2-carboxamide group. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry due to its aromatic stability and hydrogen-bonding capabilities . The sulfamoylbenzyl moiety introduces a sulfonamide group, a common pharmacophore in antibacterial and anticancer agents, while the furan carboxamide may enhance lipophilicity and target binding .

Properties

IUPAC Name |

N-[4-[3-oxo-3-[(4-sulfamoylphenyl)methylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S2/c19-29(25,26)14-6-3-12(4-7-14)10-20-16(23)8-5-13-11-28-18(21-13)22-17(24)15-2-1-9-27-15/h1-4,6-7,9,11H,5,8,10H2,(H,20,23)(H2,19,25,26)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDSHXNSQSROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a sulfamoylbenzyl group, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 434.49 g/mol. The structure is pivotal in determining its interaction with biological targets.

This compound operates through various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Binding : It interacts with cellular receptors that regulate growth and apoptosis, potentially leading to anti-cancer effects.

- Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels, it may help in protecting cells from oxidative damage.

Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). For instance, one study reported significant reductions in cell viability for treated cells:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 | 33.29% |

| This compound | Huh-7 | 45.09% |

| This compound | MCF-7 | 41.81% |

These results indicate that the compound exhibits promising anti-cancer properties, comparable to established chemotherapeutic agents like doxorubicin .

Anti-Microbial Activity

In addition to its anti-cancer effects, the compound has also shown significant anti-microbial activity against various bacterial strains. A comparative analysis revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 280 µg/mL |

| S. aureus | 265 µg/mL |

| B. cereus | 230 µg/mL |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents .

Case Studies

- Case Study on HepG2 Cells : A recent study evaluated the effects of various derivatives of the compound on HepG2 cells. The most potent derivative exhibited an IC50 value of 31 ± 0.12 nM, indicating strong inhibition of cell growth compared to controls .

- Structure–Activity Relationship (SAR) : Investigations into the substituents attached to the thiazole ring revealed that electron-donating groups significantly enhance anti-cancer activity, emphasizing the importance of molecular modifications in drug design .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide Positioning: The target compound’s sulfamoylbenzyl group is directly linked to the amino propyl chain, whereas analogs like 26 and 73 position sulfonamides on aromatic rings .

- Heterocyclic Variations : Replacing the furan in the target with thiophene (e.g., 26 ) or naphthalene (e.g., 73 ) alters electronic properties and bioactivity .

- Chain Modifications: Compound 21a uses a propanoic acid linker instead of the 3-oxo propyl group, which may influence solubility and target interactions .

Physicochemical Properties

- Solubility : The sulfonamide group enhances water solubility, critical for bioavailability.

- Lipophilicity : The furan and thiazole rings likely increase logP values compared to purely aliphatic analogs.

- Hydrogen Bonding : The 3-oxo group and sulfonamide may engage in hydrogen bonding with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.